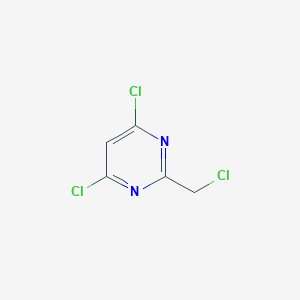

4,6-Dichloro-2-(chloromethyl)pyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-2-(chloromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXCXLWVUKSJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495618 | |

| Record name | 4,6-Dichloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19875-05-9 | |

| Record name | 4,6-Dichloro-2-(chloromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dichloro-2-(chloromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Dichloro-2-(chloromethyl)pyrimidine: A Keystone Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Pyrimidine Scaffold

4,6-Dichloro-2-(chloromethyl)pyrimidine is a trifunctional heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its strategic importance lies in the differential reactivity of its three chlorine atoms, which allows for a stepwise and controlled introduction of various functionalities. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the central framework of numerous therapeutic agents.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery and development.

Physicochemical and Safety Profile

CAS Number: 19875-05-9

Molecular Formula: C₅H₃Cl₃N₂

Molecular Weight: 197.45 g/mol [3]

This compound is a solid at room temperature and should be handled with care in a laboratory setting.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 45 °C | [6] |

| Boiling Point | 114 °C (at 15 Torr); 248.5 °C (at 760 mmHg) | [3][6] |

| Density | 1.548 g/cm³ | [3] |

| Appearance | Solid | [4][5] |

| Purity | Typically ≥97% | [4] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [4] |

Safety and Handling:

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[7][8] Work should be conducted in a well-ventilated fume hood.[9]

Table 2: GHS Hazard Information

| Signal Word | Danger |

| Pictograms | Corrosion, Exclamation Mark |

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) |

| Precautionary Statements | P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338+P310, P363, P405, P501 |

(Reference:[4])

Reactivity Profile: A Trifecta of Synthetic Handles

The synthetic utility of this compound stems from the distinct reactivity of its three chloro substituents. The chloromethyl group is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, while the chloro groups at the C4 and C6 positions of the pyrimidine ring are prone to nucleophilic aromatic substitution (SNAr).[2][10]

Nucleophilic Substitution at the Chloromethyl Group (SN2)

The chloromethyl group behaves as a reactive electrophile, readily undergoing displacement by a wide range of nucleophiles. This reaction is fundamental for introducing the 4,6-dichloropyrimidin-2-ylmethyl moiety into various molecular scaffolds.

General Reaction Scheme:

Caption: SN2 reaction at the chloromethyl group.

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile).

-

Add the desired nucleophile (1.0-1.2 eq.) and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution at the Pyrimidine Ring (SNAr)

The chlorine atoms at the C4 and C6 positions are activated towards SNAr by the electron-withdrawing nitrogen atoms in the pyrimidine ring. The regioselectivity of these reactions can often be controlled by the nature of the nucleophile and the reaction conditions. Generally, the C4 position is more reactive than the C6 position.

Caption: Stepwise SNAr on the dichloropyrimidine ring.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be inferred from the preparation of analogous compounds, such as 4,6-dichloro-2-methylpyrimidine.[11][12] A common strategy involves the chlorination of a corresponding dihydroxypyrimidine precursor.

Proposed Synthetic Pathway:

A likely precursor is 4,6-dihydroxy-2-(hydroxymethyl)pyrimidine, which can be synthesized through the condensation of an appropriate three-carbon unit with urea or a related amidine. The subsequent chlorination of both the hydroxyl groups on the ring and the primary alcohol of the chloromethyl group can be achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Caption: Proposed two-step synthesis of the title compound.

Applications in Drug Discovery

The trifunctional nature of this compound makes it an exceptionally valuable intermediate for the synthesis of complex molecules, particularly in the realm of drug discovery. Its ability to serve as a scaffold for introducing diverse substituents in a controlled manner is highly advantageous for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

A significant application lies in the synthesis of kinase inhibitors, a major class of anticancer drugs. The pyrimidine core is a common feature in many FDA-approved kinase inhibitors. By utilizing the different reactive sites of this compound, medicinal chemists can append various pharmacophoric groups to modulate the potency and selectivity of the final compounds.

General Workflow for Kinase Inhibitor Synthesis:

Caption: Generalized workflow for synthesizing kinase inhibitors.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the pyrimidine proton around 7.5-8.0 ppm and a singlet for the chloromethyl protons around 4.8-5.2 ppm.

-

¹³C NMR: The spectrum would display signals for the three distinct pyrimidine carbons and one for the chloromethyl carbon. The carbons attached to chlorine atoms would appear at a lower field.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its trifunctional nature provides a powerful platform for the construction of complex molecular architectures. The ability to perform selective and sequential nucleophilic substitutions at its three distinct chloro-substituted positions makes it an indispensable tool for medicinal chemists, particularly in the development of novel therapeutics such as kinase inhibitors. A thorough understanding of its reactivity and safe handling procedures is paramount for harnessing its full synthetic potential.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS:19875-05-9 FT-0648469 2-Chloromethyl-4,6-dichloropyrimidine Product Detail Information [finetechchem.com]

- 4. This compound | 19875-05-9 [sigmaaldrich.com]

- 5. This compound, CasNo.19875-05-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 13. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]

- 15. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-Dichloro-2-(chloromethyl)pyrimidine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties, reactivity, synthesis, and safety considerations for 4,6-dichloro-2-(chloromethyl)pyrimidine (CAS No. 19875-05-9). Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document synthesizes critical data to support the effective and safe application of this versatile chemical intermediate. Through a detailed examination of its characteristics, this guide aims to facilitate its use in the synthesis of novel therapeutic agents and other advanced materials.

Chemical Identity and Molecular Structure

This compound is a trifunctional heterocyclic compound, featuring a pyrimidine core substituted with two chlorine atoms and a chloromethyl group.[1][2] These reactive sites make it a valuable building block in synthetic organic chemistry.[3]

Key Identifiers:

-

Chemical Name: this compound[2]

-

CAS Number: 19875-05-9[1]

-

Molecular Formula: C₅H₃Cl₃N₂[1]

-

Molecular Weight: 197.45 g/mol [1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application in experimental and industrial settings. This section outlines the key characteristics of this compound.

Summary of Physical Data

The following table summarizes the known physical properties of this compound, which are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Source(s) |

| Appearance | Solid | [4] |

| Molecular Weight | 197.45 g/mol | [1][2] |

| Storage Temperature | Room temperature, sealed in a dry place | [1] |

Stability and Reactivity

The reactivity of this compound is primarily dictated by the three electrophilic carbon centers: the carbon of the chloromethyl group and the carbons at positions 4 and 6 of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the chloromethyl group towards nucleophilic substitution.[3]

-

Reactivity Profile: The compound is susceptible to nucleophilic attack. The chloromethyl group is particularly reactive, similar to benzylic halides, allowing for the displacement of the chloride ion by a variety of nucleophiles such as amines, thiols, and alkoxides.[3] The chlorine atoms on the pyrimidine ring can also undergo nucleophilic aromatic substitution, although typically under more forcing conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[7]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[7]

Synthesis and Characterization

While specific synthesis routes for this compound are not detailed in the search results, a general understanding can be derived from the synthesis of similar pyrimidine derivatives. For instance, dichlorinated pyrimidines are often synthesized from dihydroxy pyrimidine precursors using chlorinating agents like phosphorus oxychloride or thionyl chloride.[8][9]

General Synthetic Workflow

A plausible synthetic pathway would involve the chlorination of a suitable precursor, such as 4,6-dihydroxy-2-(chloromethyl)pyrimidine. The workflow illustrates the key transformations in such a process.

Caption: A generalized workflow for the synthesis of substituted dichloropyrimidines.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a suite of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the pyrimidine ring proton and the methylene protons of the chloromethyl group. For the related compound 4,6-dichloropyrimidine, proton signals appear at approximately 8.82 ppm and 7.46 ppm.[10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would reveal a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-Cl, C=N, and C=C bonds within the molecule.

Safety, Handling, and First Aid

Due to its reactive nature, this compound must be handled with appropriate safety precautions to minimize risk to personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this substance should be treated as hazardous.

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][12]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Use only in a well-ventilated area.[7]

The following workflow outlines the essential steps for safely handling this chemical in a laboratory setting.

Caption: Standard workflow for the safe handling of reactive chemical intermediates.

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][13]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical advice if irritation persists.[7][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7][13]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and call a physician or poison control center immediately.[13]

Applications in Drug Discovery and Agrochemicals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[14] Chlorinated pyrimidines, such as this compound, are key intermediates because their reactive chlorine atoms serve as handles for introducing diverse functionalities through nucleophilic substitution reactions.

-

Pharmaceutical Intermediates: This compound is a valuable building block for synthesizing complex molecules with potential therapeutic activities. Its structure is amenable to creating libraries of compounds for screening against various biological targets, such as protein kinases, which are often implicated in cancer and inflammatory diseases.[3][15]

-

Agrochemical Synthesis: Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides and fungicides. The reactivity of this molecule allows for the synthesis of new active ingredients for crop protection.[16]

Analytical Methodologies

To ensure the quality and purity of this compound for research and development, robust analytical methods are essential.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing purity and quantifying the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection would likely provide excellent separation and sensitivity.[17]

-

Gas Chromatography (GC): For assessing volatile impurities, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be an appropriate method.[17]

-

Method Validation: Any analytical method developed for this compound should be validated according to established guidelines (e.g., ICH) to ensure specificity, linearity, accuracy, precision, and robustness.[17]

References

- 1. This compound - CAS:19875-05-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound/CAS:19875-05-9-HXCHEM [hxchem.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound, CasNo.19875-05-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. 4,6-二氯-2-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 10. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 11. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. nbinno.com [nbinno.com]

- 16. innospk.com [innospk.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Elucidation of 4,6-Dichloro-2-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-(chloromethyl)pyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1] Its trifunctional nature, possessing two reactive chloro-substituents on the pyrimidine ring and a chloromethyl group, makes it a versatile building block in medicinal chemistry. Accurate structural elucidation of this compound is paramount to ensure the identity and purity of subsequent, more complex molecules. This guide provides a detailed walkthrough of the spectroscopic techniques used to confirm the structure of this compound, written from the perspective of a senior application scientist. We will explore the theoretical underpinnings of each technique and interpret the expected spectral data based on established principles and comparison with structurally related molecules.

Core Molecular Features

Before delving into the spectral analysis, it is essential to understand the fundamental properties of the target molecule.

| Property | Value | Source |

| CAS Number | 19875-05-9 | [1][2][3][4] |

| Molecular Formula | C₅H₃Cl₃N₂ | [1][2][3][4] |

| Molecular Weight | 197.45 g/mol | [2][3][4] |

The structure of this compound is presented below. The numbering of the atoms is crucial for the subsequent NMR analysis.

Figure 1: Structure of this compound.

Spectroscopic Analysis Workflow

The structural confirmation of an organic molecule like this compound relies on a synergistic approach using multiple spectroscopic techniques. The typical workflow is as follows:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 4,6-Dichloro-2-(chloromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dichloro-2-(chloromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a diverse range of biologically active compounds. The pyrimidine core is a "privileged structure," frequently found in approved drugs due to its ability to interact with various biological targets. The presence of reactive chloro substituents and a chloromethyl group provides multiple sites for nucleophilic substitution, making it a versatile intermediate for creating libraries of compounds in drug discovery programs.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two distinct signals corresponding to the proton on the pyrimidine ring and the protons of the chloromethyl group.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Singlet (s) | 1H | H-5 (pyrimidine ring) |

| ~4.8 - 5.0 | Singlet (s) | 2H | -CH₂Cl (chloromethyl) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Rationale for Predicted Chemical Shifts and Multiplicities

-

H-5 (Pyrimidine Ring): The proton at the 5-position of the pyrimidine ring is expected to appear as a singlet in the aromatic region of the spectrum. Its chemical shift will be significantly downfield due to the deshielding effect of the two electronegative nitrogen atoms in the heterocyclic ring. Furthermore, the two adjacent chlorine atoms at positions 4 and 6 will also exert a strong electron-withdrawing inductive effect, further deshielding this proton. In the analogous compound, 4,6-dichloropyrimidine, the proton at the 5-position appears at approximately 7.46 ppm[1]. The introduction of the electron-withdrawing chloromethyl group at the 2-position is expected to cause a further downfield shift, likely into the 7.8 - 8.0 ppm range. Since there are no adjacent protons, this signal will appear as a singlet.

-

-CH₂Cl (Chloromethyl Group): The two protons of the chloromethyl group are chemically equivalent and are expected to produce a single signal. This signal will appear as a singlet due to the absence of any vicinal protons to couple with. The chemical shift is predicted to be in the range of 4.8 - 5.0 ppm. This downfield shift is a result of the strong deshielding effect of the adjacent chlorine atom and the pyrimidine ring. For comparison, the methylene protons in 2-(chloromethyl)pyrimidine hydrochloride appear at approximately 4.8 ppm[2].

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C-2 |

| ~162 - 164 | C-4, C-6 |

| ~125 - 128 | C-5 |

| ~45 - 48 | -CH₂Cl |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Rationale for Predicted Chemical Shifts

-

C-2, C-4, and C-6: The carbon atoms of the pyrimidine ring are significantly deshielded due to the electronegativity of the nitrogen atoms and the aromatic nature of the ring. The carbons directly attached to the electronegative chlorine atoms (C-4 and C-6) are expected to be the most deshielded, appearing far downfield. In 4,6-dichloropyrimidine, these carbons resonate at approximately 161.6 ppm. The carbon at the 2-position (C-2), situated between the two nitrogen atoms and attached to the chloromethyl group, will also be strongly deshielded, likely appearing in a similar region, potentially slightly further downfield due to the influence of the chloromethyl substituent.

-

C-5: The carbon atom at the 5-position (C-5) is the only carbon in the ring bonded to a hydrogen atom. It is expected to be the most shielded of the ring carbons, appearing at a lower chemical shift. In 4,6-dichloropyrimidine, this carbon appears at approximately 123.5 ppm. The presence of the chloromethyl group at C-2 is anticipated to have a minor deshielding effect on C-5.

-

-CH₂Cl: The carbon of the chloromethyl group is an sp³-hybridized carbon and will therefore appear at the most upfield position in the spectrum. Its chemical shift is influenced by the attached chlorine atom, which causes a downfield shift compared to an unsubstituted methyl group. A chemical shift in the range of 45 - 48 ppm is a reasonable prediction for this carbon.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is a common and relatively non-polar solvent that should provide good solubility. For broader applications, other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used, but this will alter the chemical shifts.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Transfer: Gently swirl the vial to dissolve the compound completely. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.

-

Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. However, modern NMR spectrometers can also reference the spectra to the residual solvent peak.

Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (300 MHz or higher for ¹H NMR, and 75 MHz or higher for ¹³C NMR) is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 8 to 16 scans should be sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is typically adequate.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good digital resolution.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 128 to 1024 or more) will be required to obtain a spectrum with a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds.

-

Spectral Width (sw): A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.

-

Visualization of Molecular Structure and Analytical Workflow

To aid in the understanding of the NMR analysis, the following diagrams illustrate the molecular structure with atom numbering and a typical workflow for spectral interpretation.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: A generalized workflow for the NMR analysis of an organic compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and multiplicities are based on established principles of NMR spectroscopy and comparison with structurally similar molecules. The provided experimental protocols offer a robust framework for researchers to acquire high-quality NMR data for this and related compounds. A thorough understanding of the NMR characteristics of this important synthetic intermediate is essential for ensuring the quality and integrity of research and development in the pharmaceutical and agrochemical industries.

References

Mass spectrometry and fragmentation pattern of 4,6-Dichloro-2-(chloromethyl)pyrimidine

An In-Depth Technical Guide to the Mass Spectrometry and Fragmentation Pattern of 4,6-Dichloro-2-(chloromethyl)pyrimidine

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Authored for researchers, analytical scientists, and drug development professionals, this document delineates the principles of electron ionization mass spectrometry (EI-MS) as applied to this specific molecule. We will explore the characteristic isotopic patterns of the molecular ion and propose detailed fragmentation pathways grounded in established principles of gas-phase ion chemistry. The guide includes a validated experimental protocol for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS), data interpretation strategies, and visual aids to elucidate complex fragmentation mechanisms. Our approach is rooted in synthesizing theoretical knowledge with practical, field-proven insights to create a self-validating and authoritative resource.

Introduction to this compound

This compound is a substituted pyrimidine featuring a highly reactive chloromethyl group and two chlorine atoms on the pyrimidine ring. The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing halogen substituents, makes this compound a versatile building block for nucleophilic substitution reactions.[1] Its structure is fundamental in the synthesis of a variety of biologically active molecules. Understanding its mass spectrometric profile is critical for reaction monitoring, purity assessment, and structural confirmation in synthetic workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19875-05-9 | [2] |

| Molecular Formula | C₅H₃Cl₃N₂ | [2][3] |

| Molecular Weight | 197.44 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity (Typical) | >95% | [2][3] |

| InChI Key | OGXCXLWVUKSJGE-UHFFFAOYSA-N | [3] |

Fundamentals of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize gas-phase analyte molecules.[4][5] This high energy is sufficient to not only eject an electron from the molecule's highest occupied molecular orbital (HOMO) to form a radical cation (M⁺•) but also to impart significant excess internal energy.[5][6] This excess energy is dissipated through a series of predictable bond cleavages and rearrangements, resulting in a fragmentation pattern that serves as a structural "fingerprint" for the molecule.[6] For a molecule like this compound, the presence of lone-pair electrons on the nitrogen and chlorine atoms, as well as the π-system of the ring, provides multiple potential sites for initial ionization.[6]

The reproducibility of 70 eV EI spectra is a key advantage, enabling the creation of extensive spectral libraries used for compound identification.[5] However, the high degree of fragmentation can sometimes prevent the observation of the molecular ion, especially in less stable molecules.

The Molecular Ion: A Characteristic Isotopic Signature

The presence of three chlorine atoms in this compound results in a highly characteristic isotopic pattern for the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). The presence of multiple chlorine atoms creates a distinctive cluster of peaks (M, M+2, M+4, M+6) with predictable relative intensities.

Calculating the theoretical isotopic distribution for the [C₅H₃Cl₃N₂]⁺• ion cluster is essential for its identification.

Table 2: Predicted Isotopic Distribution for the Molecular Ion Cluster

| Ion | m/z (Nominal) | Combination of Isotopes | Relative Abundance (Approx.) |

| [M]⁺• | 196 | (³⁵Cl)₃ | 100% |

| [M+2]⁺• | 198 | (³⁵Cl)₂(³⁷Cl) | 98% |

| [M+4]⁺• | 200 | (³⁵Cl)(³⁷Cl)₂ | 32% |

| [M+6]⁺• | 202 | (³⁷Cl)₃ | 3% |

Note: The nominal mass is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of this distinct 100:98:32:3 pattern is definitive proof of a fragment containing three chlorine atoms.

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 196) is governed by the relative stability of the resulting ions and neutral radicals. The primary cleavage events are initiated at the weakest bonds and sites that lead to resonance-stabilized cations.

Primary Fragmentation: Loss of Chlorine and Chloromethyl Radicals

The initial fragmentation steps are dominated by the cleavage of C-Cl bonds.

-

Loss of a Chlorine Radical (•Cl): The most common initial fragmentation for chlorinated compounds is the loss of a chlorine radical.[7] This can occur from either the pyrimidine ring or the chloromethyl group. Loss of a ring chlorine is highly probable, leading to the formation of a stable cation at m/z 161 . This ion will also exhibit a characteristic isotopic pattern for a species containing two chlorine atoms (approx. 100:65:10 ratio).

-

Loss of the Chloromethyl Radical (•CH₂Cl): Alpha-cleavage next to the pyrimidine ring can result in the loss of the entire chloromethyl group as a radical.[8] This pathway leads to the formation of the 4,6-dichloropyrimidinyl cation at m/z 147 . This fragment is particularly stable due to the aromaticity of the pyrimidine ring. Its isotopic signature (100:65 ratio) will confirm the presence of two chlorine atoms.

Secondary and Tertiary Fragmentation

The primary fragment ions undergo further dissociation to produce smaller, characteristic ions.

-

From [M - Cl]⁺ (m/z 161): This ion can subsequently lose a second chlorine radical to form an ion at m/z 126 . Alternatively, it can lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing heterocycles, to yield a fragment at m/z 134 .

-

From [M - CH₂Cl]⁺ (m/z 147): The 4,6-dichloropyrimidinyl cation is expected to be a major ion in the spectrum. It can undergo further fragmentation by losing a chlorine radical to give an ion at m/z 112 , or by losing HCN to form an ion at m/z 120 .

The diagram below, generated using Graphviz, illustrates these proposed fragmentation pathways.

Caption: Proposed EI fragmentation pathways for this compound.

Tabulated Summary of Key Expected Fragments

Table 3: Summary of Predicted Fragment Ions and Neutral Losses

| m/z (Nominal) | Proposed Ion Structure | Neutral Loss | Fragmentation Pathway |

| 196 | [C₅H₃Cl₃N₂]⁺• | - | Molecular Ion |

| 161 | [C₅H₃Cl₂N₂]⁺ | •Cl | Loss of a chlorine radical from the ring |

| 147 | [C₄H₂Cl₂N₂]⁺ | •CH₂Cl | α-cleavage, loss of chloromethyl radical |

| 126 | [C₅H₃ClN₂]⁺ | 2 x •Cl | Sequential loss of two chlorine radicals |

| 112 | [C₄H₂ClN₂]⁺ | •CH₂Cl, •Cl | Loss of chloromethyl then chlorine radical |

| 85 | [C₃H₂ClN]⁺ | Varies | Ring cleavage fragments |

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS).

Sample Preparation

-

Accurately weigh approximately 1 mg of the solid sample.

-

Dissolve the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a final working concentration of approximately 10-50 µg/mL.

Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer (MS):

The workflow for this experimental protocol is visualized below.

Caption: Standard workflow for the GC-EI-MS analysis of the target compound.

Data Interpretation and Validation

-

Identify the Molecular Ion: Locate the characteristic isotopic cluster starting at m/z 196. Verify that the relative abundances of the m/z 198, 200, and 202 peaks match the theoretical distribution for a trichlorinated compound (Table 2).

-

Correlate Fragments with Pathways: Identify the major fragment ions in the spectrum (e.g., m/z 161, 147, 112). These should correspond to the logical losses outlined in Section 4.0.

-

Check Isotopic Patterns of Fragments: Verify the isotopic patterns for chlorinated fragments. The ion at m/z 147 ([M - CH₂Cl]⁺) and m/z 161 ([M - Cl]⁺) should both exhibit a two-chlorine pattern. The ion at m/z 112 ([M - CH₂Cl - Cl]⁺) should show a single-chlorine pattern (a peak at m/z 114 with ~32% abundance).

-

Library Matching: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). A high match score provides strong confirmation of the compound's identity. The NIST WebBook provides reference spectra for structurally similar compounds like 2,4,6-Trichloropyrimidine and 4,6-Dichloropyrimidine, which can be invaluable for comparison.[9][10]

Conclusion

The mass spectrum of this compound under electron ionization is predicted to be highly characteristic and informative. The definitive isotopic cluster of the molecular ion (m/z 196, 198, 200, 202) provides unambiguous confirmation of its elemental composition. The fragmentation pattern is dominated by the facile loss of chlorine and chloromethyl radicals, leading to stable aromatic cations at m/z 161 and m/z 147, respectively. By understanding these fragmentation pathways and employing the standardized GC-MS protocol provided, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific work.

References

- 1. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 2. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 10. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

Understanding the reactivity profile of 4,6-Dichloro-2-(chloromethyl)pyrimidine

An In-depth Technical Guide to the Reactivity Profile of 4,6-Dichloro-2-(chloromethyl)pyrimidine

Authored by: A Senior Application Scientist

Abstract

This compound is a trifunctional electrophilic building block of significant interest to researchers in medicinal chemistry and materials science. Possessing three distinct chlorine atoms, each with a unique reactivity profile, this molecule offers a versatile platform for the strategic synthesis of complex, polysubstituted pyrimidines. The pyrimidine core is a privileged scaffold found in numerous therapeutic agents, particularly kinase inhibitors.[1][2] This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the principles of chemoselectivity that govern nucleophilic substitution at the C2-chloromethyl, C4, and C6 positions. We will delve into the mechanistic underpinnings of these reactions, offer field-proven experimental protocols, and illustrate how manipulating reaction conditions can achieve selective functionalization, thereby unlocking the full synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of a Trifunctional Pyrimidine

The pyrimidine heterocycle is a cornerstone of modern drug discovery, renowned for its ability to form key hydrogen bond interactions with biological targets.[3][4] Consequently, synthetic intermediates that allow for the controlled and diverse functionalization of the pyrimidine ring are in high demand. This compound (CAS No. 19875-05-9) stands out as a particularly powerful reagent due to its three distinct electrophilic centers.[5]

The key to harnessing its synthetic utility lies in understanding the differential reactivity of its three chlorine atoms:

-

One benzylic-type chlorine in the 2-(chloromethyl) group.

-

Two vinylic-type chlorines at the C4 and C6 positions of the pyrimidine ring.

This inherent electronic and steric differentiation allows for a hierarchical approach to substitution, enabling chemists to build molecular complexity in a stepwise and controlled manner. This guide will dissect this reactivity profile, providing the foundational knowledge required for rational reaction design.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19875-05-9 | [5] |

| Molecular Formula | C₅H₃Cl₃N₂ | [5] |

| Molecular Weight | 197.45 g/mol | Calculated |

| Appearance | Solid | [5] |

| Storage | Sealed refrigeration | [5] |

Note: Detailed experimental data such as melting point and solubility for this specific compound are not widely published; properties are often inferred from closely related analogs like 4,6-dichloro-2-methylpyrimidine.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show two distinct signals: a singlet for the methylene protons (-CH₂Cl) significantly downfield (estimated ~4.9 ppm) due to the adjacent chlorine and the electron-withdrawing pyrimidine ring, and a singlet for the C5 proton on the pyrimidine ring (estimated ~7.7 ppm).[6][7]

-

¹³C NMR: Distinct signals would be present for the methylene carbon and the three unique carbons of the pyrimidine ring (C2, C4/C6, and C5).

-

Mass Spectrometry: The mass spectrum would display a characteristic isotopic pattern for a molecule containing three chlorine atoms, which is crucial for its identification.[6][8]

The Hierarchy of Reactivity: A Chemoselective Roadmap

The synthetic power of this compound stems from the predictable and exploitable differences in the reactivity of its chlorine atoms. The general order of reactivity towards most nucleophiles is:

C2-CH₂Cl >> C4-Cl / C6-Cl

This hierarchy is rooted in the distinct reaction mechanisms available at each position.

Caption: Logical workflow for achieving selective substitution.

Position C2 (Chloromethyl): Facile SN2 Displacement

The chloromethyl group at the C2 position is the most reactive site. Its reactivity is analogous to that of a benzylic halide.

-

Mechanistic Rationale (SN2): The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][9] The electron-withdrawing nature of the pyrimidine ring significantly enhances the electrophilicity of the methylene carbon, making it highly susceptible to backside attack by a wide range of nucleophiles, including amines, thiols, and alcohols.[1] This high reactivity allows for substitutions to occur under mild conditions (e.g., room temperature, often with a non-nucleophilic base like K₂CO₃ or DIPEA to scavenge the generated HCl).[10]

Caption: General SN2 mechanism at the C2-chloromethyl position.

Positions C4 & C6: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C4 and C6 positions are attached directly to the aromatic ring and react via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

-

Mechanistic Rationale (SNAr): This pathway is significantly more energy-intensive than the SN2 reaction at C2. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which is a prerequisite for SNAr. The reaction proceeds in two steps:

-

Attack: The nucleophile attacks the electron-deficient C4 or C6 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

-

Due to the higher activation energy required to disrupt the aromatic system, these reactions typically require more forcing conditions: higher temperatures, stronger nucleophiles (e.g., alkoxides, deprotonated amines), and polar aprotic solvents (e.g., DMF, DMSO).[11] The C4 and C6 positions are electronically equivalent, and monosubstitution will typically yield a single product.

Caption: General SNAr mechanism at the C4/C6 ring positions.

Practical Applications & Synthetic Strategy

The primary value of this compound is as an intermediate for building more complex molecules, especially in the synthesis of kinase inhibitors and other biologically active compounds. A common synthetic strategy involves sequential substitution, exploiting the reactivity hierarchy.

Typical Workflow:

-

First Substitution (C2): React the starting material with a desired nucleophile (Nu¹) under mild conditions to selectively form the C2-substituted product.

-

Second Substitution (C4/C6): Take the mono-substituted product and react it with a second, different nucleophile (Nu²) under more forcing conditions to achieve substitution at the C4 or C6 position.

This stepwise approach allows for the introduction of three different substituents onto the pyrimidine core, creating a diverse library of compounds from a single starting material.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for experimentation. Researchers must optimize conditions for their specific substrates.

Protocol 1: Selective Nucleophilic Substitution at the C2-(Chloromethyl) Position with an Amine

This protocol describes the selective reaction at the most labile position.

-

Objective: To synthesize a 2-(aminomethyl)-4,6-dichloropyrimidine derivative.

-

Rationale: By using mild conditions (room temperature) and a non-nucleophilic base, the reaction is highly selective for the SN2 displacement at the C2-chloromethyl position, leaving the C4 and C6 chlorines untouched.[1]

-

Methodology:

-

To a stirred solution of the primary or secondary amine (1.1 equivalents) in a polar aprotic solvent (e.g., acetonitrile or DMF, ~0.2 M), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents).

-

Add a solution of this compound (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired product.

-

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4/C6 Position

This protocol details the substitution at one of the ring chlorines, assuming the C2 position has already been functionalized (Product from Protocol 1).

-

Objective: To synthesize a 4-amino-6-chloro-2-(substituted-methyl)pyrimidine derivative.

-

Rationale: Forcing conditions (elevated temperature) are required to overcome the higher activation energy of the SNAr reaction.[3][11]

-

Methodology:

-

In a sealed reaction vessel, dissolve the 2-(substituted-methyl)-4,6-dichloropyrimidine (1.0 equivalent) and the desired amine nucleophile (1.2-2.0 equivalents) in a high-boiling polar aprotic solvent such as DMF or n-butanol (~0.2 M).

-

Add a suitable base if required (e.g., K₂CO₃ or Et₃N, 2.0 equivalents).

-

Heat the reaction mixture to 80-140 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by flash column chromatography or recrystallization to afford the C4-substituted product.

-

Safety & Handling

As with all reactive chlorinated compounds, appropriate safety precautions are essential.

-

Hazard Profile: this compound is expected to be a harmful and corrosive substance. It may cause skin and eye irritation or burns.[12]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity is distinctly hierarchical, dominated by a facile SN2 displacement at the C2-chloromethyl group under mild conditions, followed by a more demanding SNAr substitution at the C4 and C6 positions under forcing conditions. By understanding and exploiting these intrinsic reactivity profiles, chemists can strategically and selectively introduce multiple points of diversity, making it an indispensable tool in the construction of complex pyrimidine-based molecules for drug discovery and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 8. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. wuxibiology.com [wuxibiology.com]

- 12. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Chloromethyl Group on a Pyrimidine Scaffold: A Nexus of Electrophilicity for Synthetic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, integral to a vast number of therapeutic agents.[1] The strategic functionalization of this privileged scaffold is paramount in drug discovery and development. Among the various activating groups, the chloromethyl moiety (-CH₂Cl) stands out as a potent electrophilic handle, enabling a diverse array of synthetic transformations. This technical guide provides a comprehensive exploration of the electrophilicity of the chloromethyl group when attached to a pyrimidine ring. We will delve into the underlying electronic and steric principles governing its reactivity, dissect the prevalent reaction mechanisms, provide field-proven experimental protocols for key transformations, and explore advanced synthetic strategies. This document is intended to serve as a practical and scientifically grounded resource for professionals navigating the synthesis of novel pyrimidine-based compounds.

Foundational Principles: Understanding the Electrophilic Nature

The reactivity of the chloromethyl group in pyrimidine derivatives is fundamentally dictated by the electronic interplay between the pyrimidine ring and the chloromethyl substituent. This relationship establishes the carbon of the -CH₂Cl group as a highly accessible electrophilic center.

The Inductive and Mesomeric Landscape

The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This characteristic exerts a powerful electron-withdrawing inductive effect (-I) on the attached chloromethyl group. This pull of electron density away from the methylene (-CH₂) carbon significantly enhances its electrophilicity, making it highly susceptible to nucleophilic attack.[1] This effect renders chloromethyl pyrimidines more reactive towards nucleophilic substitution than simple alkyl chlorides and comparable to reactive benzylic halides like benzyl chloride.[2]

The position of the chloromethyl group on the pyrimidine ring (C2, C4/C6, or C5) further modulates this electrophilicity. When placed at the C2 or C4/C6 positions, the methylene carbon is directly influenced by the adjacent ring nitrogens, maximizing the inductive effect.

The Role of the Hydrochloride Salt

Commercially available chloromethyl pyrimidines are often supplied as hydrochloride salts (e.g., 2-(chloromethyl)pyrimidine hydrochloride).[3] In this form, a proton associates with one of the ring nitrogens, further amplifying the electron-withdrawing nature of the pyrimidine ring. This protonation deactivates the chloromethyl group toward SN2 reactions by making the ring even more electron-deficient.[4] Consequently, neutralization with a suitable non-nucleophilic base is a critical first step in most synthetic protocols to "unmask" the reactivity of the free base.[4]

Reaction Mechanisms and Kinetics: A Deeper Dive

The primary mechanistic pathway for reactions involving the chloromethyl group on a pyrimidine ring is the bimolecular nucleophilic substitution (SN2) reaction.[1]

The Dominance of the SN2 Pathway

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic methylene carbon from the backside, relative to the chlorine leaving group. This backside attack leads to an inversion of stereochemistry if the carbon were chiral.[5] The reaction rate is dependent on the concentration of both the chloromethyl pyrimidine substrate and the nucleophile, exhibiting second-order kinetics (Rate = k[R-Cl][Nu]).[6]

The transition state of the SN2 reaction is a crowded, five-coordinate species. Therefore, the reaction is highly sensitive to steric hindrance.[7] The unbranched nature of the chloromethyl group provides excellent accessibility for the incoming nucleophile, favoring the SN2 pathway.[8]

The SN1 Pathway: A Minor Contributor

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[2] While the pyrimidine ring can stabilize an adjacent positive charge through resonance, the strong electron-withdrawing nature of the two nitrogen atoms generally destabilizes the formation of a carbocation intermediate compared to, for example, a benzyl carbocation.[2] Consequently, the SN1 pathway is typically slower and less favorable than the SN2 pathway for chloromethyl pyrimidines.[2] SN1 reactions may become more competitive under conditions that favor carbocation formation, such as in polar protic solvents with weak nucleophiles.

Competing Reactions and How to Mitigate Them

While SN2 reactions are predominant, other pathways can compete, leading to undesired side products. Awareness of these possibilities is crucial for reaction optimization.

-

Hydrolysis: In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH). This is often observed when reactions are not performed under anhydrous conditions.[8]

-

Over-alkylation/Dimerization: When the nucleophile is a primary or secondary amine, the resulting product is also a nucleophile and can react with another molecule of the chloromethyl pyrimidine, leading to di-substituted or dimeric byproducts.[8] Using an excess of the amine nucleophile can help to minimize this.

-

Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions, such as high temperatures and with strong nucleophiles, direct attack on the electron-deficient pyrimidine ring can occur, especially if there are other leaving groups on the ring.[4] To favor SN2 at the chloromethyl position, milder reaction conditions are recommended.[4]

-

Elimination (E2): While less common for a primary halide, if a strong, sterically hindered base is used, an E2 elimination reaction could theoretically occur, though it is not a major reported pathway for these substrates.

Synthetic Applications and Experimental Protocols

The electrophilic chloromethyl group is a versatile handle for introducing the pyrimidine motif into a wide range of molecules, a strategy frequently employed in the synthesis of kinase inhibitors and other biologically active compounds.[1]

Reactions with Amine Nucleophiles

The reaction with primary and secondary amines is one of the most common applications, forming the basis for the synthesis of many kinase inhibitors.[1]

Experimental Protocol (General): N-Alkylation of Anilines [9]

-

To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

-

Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours, monitoring by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.

Reactions with Thiol Nucleophiles

Thiols and thiophenols are excellent soft nucleophiles that react readily with chloromethyl pyrimidines to form thioethers.[1]

Experimental Protocol (General): Synthesis of Pyrimidine Thioethers [9]

-

Dissolve the substituted thiophenol (1.0 eq) in a suitable solvent like ethanol or DMF.

-

Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) and stir for 30 minutes at room temperature to generate the thiolate anion.

-

Add a solution of 2-(chloromethyl)pyrimidine hydrochloride (1.0 eq) in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography or recrystallization.

Reactions with Oxygen Nucleophiles

Alcohols and phenols can also serve as nucleophiles, typically requiring deprotonation with a base to form the more reactive alkoxide or phenoxide.[9]

Experimental Protocol (General): Synthesis of Pyrimidine Ether Derivatives [9]

-

To a suspension of the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add 2-(chloromethyl)pyrimidine hydrochloride (1.1 eq).

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Reactivity Comparison with a Common Benchmark

To place the reactivity of chloromethyl pyrimidines in context, it is useful to compare them to benzyl chloride, a classic benzylic halide.

| Substrate | Relative SN2 Rate (vs. Benzyl Chloride) | Rationale |

| Benzyl Chloride | 1.0 (Reference) | Standard benzylic halide reactivity. |

| 2-(Chloromethyl)pyrimidine | ~1.2 (Estimated) | The electron-withdrawing pyrimidine ring increases the electrophilicity of the methylene carbon, accelerating the SN2 reaction.[2] |

Note: The relative rate for 2-(chloromethyl)pyrimidine is an estimate based on established principles of electronic effects.[2]

Advanced Synthetic Strategies

Beyond classical nucleophilic substitutions, the chloromethyl pyrimidine scaffold can participate in more advanced transformations.

Organometallic Cross-Coupling Reactions

While the C-Cl bond of the chloromethyl group is highly reactive in SN2 reactions, it can also be a substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.[10][11] This approach allows for the formation of carbon-carbon or carbon-nitrogen bonds. A key challenge in these reactions, especially if other halo-substituents are present on the pyrimidine ring, is achieving selectivity. Often, the C(sp³)-Cl bond of the chloromethyl group is more reactive than a C(sp²)-Cl bond on the aromatic ring, allowing for selective coupling under milder conditions.[10]

Umpolung Reactivity: A Conceptual Frontier

Umpolung, or polarity inversion, is a powerful concept in organic synthesis where the normal polarity of a functional group is reversed.[12] In the context of the chloromethyl group, its carbon is normally an electrophile (a synthetic equivalent of a "CH₂⁺" synthon). An umpolung strategy would aim to make this carbon nucleophilic (a "CH₂⁻" synthon). While direct deprotonation is not feasible, conversion of the chloromethyl pyrimidine to an organometallic species (e.g., an organozinc or Grignard reagent) could theoretically achieve this polarity inversion, opening up reactions with electrophiles. This remains a largely exploratory area for this specific class of compounds but represents a potential avenue for novel synthetic disconnections.

Conclusion and Future Outlook

The chloromethyl group on a pyrimidine ring is a robust and versatile electrophilic center, primarily engaging in SN2 reactions with a wide variety of nucleophiles. Its reactivity is predictably governed by the powerful electron-withdrawing nature of the pyrimidine core. This dependable reactivity has cemented the role of chloromethyl pyrimidines as indispensable building blocks in the synthesis of complex molecules, particularly in the realm of drug discovery where the pyrimidine scaffold is highly valued.[1]

Future research will likely focus on expanding the synthetic utility of these intermediates through the development of more selective and efficient cross-coupling methodologies, exploring the untapped potential of umpolung strategies, and compiling more extensive quantitative kinetic data to allow for finer control and prediction of reactivity for an even broader range of derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Organometallic cross-coupling reactions [cem.com]

- 12. Umpolung - Wikipedia [en.wikipedia.org]

Solubility of 4,6-Dichloro-2-(chloromethyl)pyrimidine in common organic solvents

An In-depth Technical Guide to the Solubility of 4,6-Dichloro-2-(chloromethyl)pyrimidine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines a predictive framework based on its physicochemical properties and provides detailed, field-proven experimental protocols for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, purification, and formulation development.

Introduction: Understanding the Molecule

This compound is a polysubstituted pyrimidine derivative of significant interest in synthetic chemistry. Its structure, featuring a pyrimidine core with two chlorine substituents on the ring and a chloromethyl group, imparts a unique combination of reactivity and physical properties. The presence of multiple chlorine atoms renders the molecule relatively nonpolar and susceptible to nucleophilic substitution, while the nitrogen atoms in the pyrimidine ring introduce a degree of polarity and potential for hydrogen bonding. A thorough understanding of its solubility is paramount for its effective use in synthesis and formulation.

The general structure of pyrimidine and its derivatives makes them a versatile scaffold in drug discovery, exhibiting a wide range of biological activities.[1] However, their often-poor aqueous solubility can be a limiting factor in bioavailability.[2] While this guide focuses on organic solvents, the underlying principles of intermolecular forces are universally applicable.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, we can anticipate its solubility based on the following structural features:

-

Polarity: The molecule possesses a moderate dipole moment due to the electronegative chlorine and nitrogen atoms. The pyrimidine ring itself is polar. This suggests that it will be more soluble in polar aprotic and some polar protic solvents compared to nonpolar solvents.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. This indicates a potential for solubility in protic solvents like alcohols, although the lack of a hydrogen bond donor on the molecule itself will limit this interaction compared to compounds with -OH or -NH groups.[1]

-

Van der Waals Forces: The molecule's size and the presence of multiple chlorine atoms will lead to significant London dispersion forces, contributing to its solubility in a range of solvents.

Based on this analysis, we can predict the following solubility trends:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) where dipole-dipole interactions and London dispersion forces will be favorable.

-

Moderate Solubility: Expected in polar protic solvents like alcohols (e.g., methanol, ethanol, isopropanol). While hydrogen bonding is possible, the overall nonpolar character contributed by the chlorine atoms may limit extensive solubility.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and toluene, where the solute-solvent interactions would be significantly weaker than the solute-solute interactions in the crystal lattice.

Quantitative Solubility Data (Predictive)

| Solvent Class | Solvent | Predicted Solubility at 25°C | Rationale |

| Polar Aprotic | Acetone | High | Strong dipole-dipole interactions. |

| Acetonitrile | Moderate to High | Strong dipole-dipole interactions, though acetonitrile is a slightly weaker solvent for this type of molecule than acetone. | |

| Dimethylformamide (DMF) | High | Highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar solvent, excellent for dissolving a wide range of organic compounds. | |

| Ethyl Acetate | Moderate to High | Good balance of polarity and nonpolar character. | |

| Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions and ability to solvate a wide range of compounds. | |

| Polar Protic | Methanol | Moderate | Capable of hydrogen bonding with the pyrimidine nitrogens, but the overall nonpolar character of the molecule may limit solubility.[1] |

| Ethanol | Moderate | Similar to methanol, but the slightly lower polarity of ethanol may result in slightly lower solubility. | |

| Isopropanol | Moderate to Low | Lower polarity compared to methanol and ethanol. | |

| Nonpolar | Dichloromethane (DCM) | High | "Like dissolves like" principle applies due to the chlorinated nature of both solute and solvent. |

| Chloroform | High | Similar to dichloromethane. | |

| Toluene | Low | Primarily London dispersion forces, which may not be sufficient to overcome the crystal lattice energy of the solute. | |

| Hexane | Very Low | Dominated by weak London dispersion forces, unlikely to be a good solvent. |

Experimental Determination of Solubility

Given the lack of published data, empirical determination of solubility is crucial. The following protocols outline two standard methods for this purpose: the gravimetric method for thermodynamic solubility and a High-Performance Liquid Chromatography (HPLC)-based method for more precise quantification.

Thermodynamic Solubility Determination (Gravimetric Method)

This method establishes the equilibrium solubility of a compound and is critical for applications like formulation development.[2]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed vial. Ensure a visible amount of undissolved solid remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is advisable to filter the supernatant through a 0.45 µm syringe filter compatible with the solvent.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Quantification: Weigh the vial containing the dried residue. The difference in weight gives the mass of the dissolved solute.

-

Calculation: Calculate the solubility in g/100 mL or mg/mL.

Caption: Gravimetric method for thermodynamic solubility.

HPLC-Based Solubility Determination

This method is highly accurate and can be used for a wide range of concentrations. It requires a validated HPLC method for the compound.

Protocol:

-

Method Development: Develop a stability-indicating HPLC method for this compound. This typically involves selecting an appropriate column (e.g., C18), mobile phase, and detection wavelength (e.g., based on UV absorbance).[3]

-

Calibration Curve: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) at known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Preparation and Equilibration: Follow steps 1 and 2 from the gravimetric method to prepare saturated solutions in the test solvents.

-

Sample Dilution and Analysis: After equilibration and filtration, dilute a known volume of the saturated supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of the diluted sample from the calibration curve.

-

Calculation: Calculate the original solubility in the test solvent, accounting for the dilution factor.

Caption: HPLC-based method for solubility determination.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship can be quantified by generating solubility curves at different temperatures.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is essential to use a well-characterized, pure sample for accurate solubility measurements.

-

Presence of Water: In organic solvents, even small amounts of water can significantly impact solubility, especially for compounds capable of hydrogen bonding. It is recommended to use anhydrous solvents for precise measurements.

Conclusion

While specific, quantitative solubility data for this compound in common organic solvents is not extensively documented, a systematic approach based on its chemical structure and established experimental protocols can provide the necessary insights for its effective use in research and development. This guide provides a theoretical framework for predicting its solubility and detailed methodologies for its empirical determination. By following these guidelines, researchers can confidently select appropriate solvent systems for synthesis, purification, and formulation, thereby accelerating their development timelines.

References

Stability and recommended storage conditions for 4,6-Dichloro-2-(chloromethyl)pyrimidine

An In-depth Technical Guide on the Stability and Recommended Storage Conditions for 4,6-Dichloro-2-(chloromethyl)pyrimidine

Authored by: A Senior Application Scientist

Foreword